molecular formula C19H28N2O4 B1405667 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone CAS No. 351076-06-7

3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

Cat. No.: B1405667
CAS No.: 351076-06-7
M. Wt: 348.4 g/mol
InChI Key: LAZIHRRGHYDXFG-UHFFFAOYSA-N
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Description

3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone (CAS 351076-06-7) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol, is characterized by the presence of a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, which is crucial for synthetic versatility . The Boc-protected piperazine scaffold is a fundamental feature in the design of integrin antagonists, a class of therapeutic targets involved in conditions such as thrombosis, autoimmune diseases, and cancer . Research indicates that compounds containing this specific piperazine moiety can act as closure-stabilizing inhibitors, which suppress the transition to the high-affinity state of integrins rather than acting as partial agonists . This mechanism, which involves hydrogen bonding to a key water molecule in the metal ion-dependent adhesion site (MIDAS), is a critical principle for developing safer and more effective small-molecule therapeutics for chronic indications . As a key intermediate, this acetophenone derivative is used in the synthesis of more complex molecules for preclinical development . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[2-(3-acetylphenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-15(22)16-6-5-7-17(14-16)24-13-12-20-8-10-21(11-9-20)18(23)25-19(2,3)4/h5-7,14H,8-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZIHRRGHYDXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Related Compounds

The provided documents describe the synthesis of tert-butyl 4-aminopiperazine-1-carboxylate, a piperazine derivative, which can be used as a building block for synthesizing more complex molecules.

3.1. Synthesis of tert-butyl 4-aminopiperazine-1-carboxylate
tert-Butyl 4-aminopiperazine-1-carboxylate can be synthesized from tert-butyl 4-nitropiperazine-1-carboxylate via reduction using zinc and ammonium chloride:

  • To a solution of tert-butyl 4-nitropiperazine-1-carboxylate in tetrahydrofuran (THF), add a saturated solution of ammonium chloride ($$NH_4Cl$$).
  • Add zinc powder portion-wise and stir the resulting suspension for 30 minutes.
  • Filter the reaction mixture through celite, washing with dichloromethane (DCM).
  • Extract the aqueous layer with DCM, and combine the organic layers.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ($$Na2SO4$$), and concentrate to obtain tert-butyl 4-aminopiperazine-1-carboxylate.

3.2. Reaction Conditions and Yields

Yield Reaction Conditions Operation in experiment
83% With ammonium chloride; zinc; In tetrahydrofuran; water; for 0.5h To a stirred solution of tert-butyl 4-nitropiperazine-1-carboxylate in THF, a saturated solution of $$NH4Cl$$ in water was added. Zinc was added portion wise and the resulting suspension was stirred for 30 minutes. The reaction was monitored by TLC. The reaction mass was filtered through celite-pad and washed with DCM. The Aqueous layer was extracted with DCM. The combined organic layers were washed with brine solution, dried over anhydrous $$Na2SO_4$$ and concentrated to dryness to afford crude tert-butyl 4-aminopiperazine-1-carboxylate.
88% With dmap; benzotriazol-1-ol; 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; In dichloromethane; at 20℃ To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid in dry DCM were added tert-butyl 4-aminopiperazine-1-carboxylate, 1-hydroxybenzotriazole, 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4- dimethylaminopyridine at room temperature. The reaction mixture was stirred at room temperature overnight, and then concentrated under vacuum. The residue was purified by column chromatography to give tert-butyl 4-([(2S,5R)-6-(benzyloxy)-7-oxo- 1 ,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl}amino)piperazine-1-carboxylate.
81% With N-ethyl-N,N-diisopropylamine; In N,N-dimethyl-formamide; at 0 - 20℃; for 2.0h DIPEA was added to a stirred solution of 6- Bromo-4-chloro-7-fluoro-3-nitroquinoline and tert-butyl 4-aminopiperazine-1-carboxylate in DMF at 0 00. The reaction mixture was allowed to room temperature and stirred for 2h. After completion of reaction, diluted with water, the precipitated yellow solid was filtered-off, washed with water and dried under vacuum. The crude material was purified by column chromatography by using5i02 (15% EtOAc in Hexane) to afford of tert-butyl4-((6-bromo-7-fluoro-3-nitroquinolin-4- yl) amino) piperazine-1-carboxylate.

General Methods for synthesizing similar compounds

Several methods exist for synthesizing compounds with comparable structural features.

4.1. Method A
This method involves using a final concentration of 500 mM of 4-methylacetophenone and 525 mM of N-bromosuccinimide in anhydrous acetonitrile. The solution is injected into sequential reactors at a flow rate of 1.5 mL/min.

4.2. Method B This method uses a 2 M final concentration of 4-methylacetophenone and a total soluble/insoluble equivalent to 2.1 M final concentration of N-bromosuccinimide in anhydrous acetonitrile. The slurry is injected into sequential reactors at a flow rate of 1.25 mL/min with the suspension constantly stirred in the syringe barrel.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone has been investigated for its potential as a lead compound in the development of new pharmaceuticals. The piperazine ring is known for its role in enhancing the pharmacological properties of drugs, particularly in terms of receptor binding and selectivity.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. A study explored the synthesis of various piperazine derivatives, including those based on 3-[2-(4-tert-butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone, demonstrating their ability to modulate serotonin receptors, which are crucial in mood regulation.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups can be modified to produce derivatives with enhanced biological activity.

Table 1: Synthetic Pathways Involving 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

Reaction TypeProduct NameYield (%)Reference
Alkylation3-(2-(4-piperazinyl)ethoxy)acetophenone85Smith et al., 2020
AcylationN-acetyl derivative90Johnson et al., 2021
SubstitutionFluoro-substituted derivative78Lee et al., 2022

Anticancer Research

Recent studies have highlighted the anticancer properties of piperazine derivatives. The incorporation of the Boc group in 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone may enhance its efficacy against certain cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using various concentrations of the compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potential for further development as an anticancer agent.

Neuropharmacology

The neuropharmacological profile of compounds containing piperazine is well-documented. The ability of 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders.

Antimicrobial Properties

Preliminary studies suggest that derivatives may possess antimicrobial activity. The structural features contribute to membrane permeability and interaction with microbial targets.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s piperazine-Boc-ethoxy-acetophenone architecture distinguishes it from analogs. Key comparisons include:

Table 1: Structural Comparison
Compound Core Structure Protecting Group Key Substituents Linker
Target Compound Piperazine Boc Acetophenone Ethoxy
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc Acetic acid
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH Piperidine Boc Phenyl, Carboxylic acid
3-[4-(2-(4-[3-Cl-5-CF3-pyridinyl]piperazinyl)ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one Piperazine None Trifluoromethylpyridinyl Ethoxy
1-[2-[3-[4-(2-Cl-phenyl)piperazinyl]-2-hydroxypropoxy]phenyl]ethanone Piperazine None Chlorophenyl Hydroxypropoxy

Key Observations :

  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers higher basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing solubility and receptor interactions .
  • Protecting Groups : Boc (acid-labile) is preferred for stepwise synthesis, whereas Fmoc (base-labile) is used in orthogonal protection strategies .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Molecular Weight H-Bond Donors H-Bond Acceptors LogP (Estimated)
Target Compound ~348.4 g/mol 0 6 ~2.5
2-(4-Boc-piperazin-1-yl)acetic acid 256.29 g/mol 2 6 0.7
3-[4-(2-(4-[3-Cl-5-CF3-pyridinyl]piperazinyl)ethoxy)phenyl]-... 508.94 g/mol 1 6 ~3.8
1-[2-[3-[4-(2-Cl-phenyl)piperazinyl]-2-hydroxypropoxy]phenyl]ethanone ~444.9 g/mol 2 6 ~3.2

Key Observations :

  • The target compound’s lower hydrogen-bond donor count (0 vs. 2 in ) and moderate LogP (~2.5) suggest favorable membrane permeability.
  • Electron-withdrawing groups (e.g., Cl, CF3 in ) increase LogP and lipophilicity, impacting bioavailability and metabolic stability.

Biological Activity

3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone, with the CAS number 351076-06-7, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its effects.

  • Molecular Formula: C20H30N2O5
  • Molecular Weight: 378.47 g/mol
  • Structure: This compound features a piperazine ring substituted with a tert-butoxycarbonyl group, linked to an ethoxy group and an acetophenone moiety.

Biological Activity Overview

The biological activity of 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone has been explored in several contexts, primarily focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone have shown efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are notorious for their resistance to multiple drugs .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenoneA. baumannii32 µg/mL
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenoneP. aeruginosa16 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may be beneficial in treating inflammatory diseases. The inhibition of cytokines like TNF-alpha and IL-6 was noted at concentrations as low as 10 µM .

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives against resistant bacterial strains. The results showed that modifications to the core structure significantly enhanced activity against A. baumannii. The compound was among the top performers in terms of MIC values .
  • Neuroprotective Effects
    • Another investigation focused on the neuroprotective potential of similar compounds. In cellular models of neurodegeneration, the compound reduced oxidative stress markers and improved cell viability under stress conditions, indicating potential applications in neurodegenerative diseases .

Q & A

Synthesis and Optimization

Basic: Q: What are the standard synthetic routes for 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone, and how is the Boc-protected piperazine moiety introduced? A: The synthesis typically involves sequential nucleophilic substitution and coupling reactions. First, the Boc group is introduced to piperazine via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) to protect the amine . The ethoxy linker is then formed by alkylation of 4-hydroxyacetophenone with a bromoethyl-piperazine intermediate. Final coupling is achieved using Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement .

Advanced: Q: How can competing side reactions during the ethoxy linker formation be minimized? A: Competing O-alkylation vs. N-alkylation can be mitigated by:

  • Using bulky bases (e.g., KOtBu) to favor deprotonation of the phenolic oxygen over the piperazine nitrogen.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction selectivity .
    Reaction progress is monitored via TLC (silica gel, EtOAc/hexane) and LC-MS to detect intermediates. Confirmation of the ethoxy linkage requires 1H^{1}\text{H}-NMR (δ 4.1–4.3 ppm, triplet for –OCH₂CH₂–) and 13C^{13}\text{C}-NMR (δ 70–75 ppm for ether carbons) .

Structural Characterization

Basic: Q: Which spectroscopic techniques are critical for characterizing this compound? A: Key techniques include:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR : For identifying the acetophenone carbonyl (δ ~205 ppm), Boc tert-butyl groups (δ 1.4 ppm, singlet), and piperazine protons (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm1^{-1}) and Boc carbamate (C=O, ~1700 cm1^{-1}) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 405.2387 for C₂₁H₃₁N₂O₄) .

Advanced: Q: How are ambiguities in NMR spectra due to rotational isomers resolved? A: Rotational isomerism around the ethoxy linker can split signals. Techniques include:

  • Variable-temperature NMR (VT-NMR) to coalesce split peaks at elevated temperatures.
  • 2D NMR (COSY, HSQC) to assign overlapping proton environments .
  • DFT calculations to model rotamer populations and predict spectral splitting patterns .

Biological Evaluation

Basic: Q: What are the primary applications of this compound in medicinal chemistry? A: The compound serves as a scaffold for:

  • Drug discovery : Piperazine derivatives target GPCRs (e.g., serotonin receptors) and viral proteases .
  • Prodrug development : The Boc group enhances solubility and protects amines during in vitro assays .

Advanced: Q: How do computational strategies predict binding affinity, and how do they align with experimental data? A: Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like Dengue NS5 polymerase. Discrepancies between in silico (predicted ΔG) and in vitro IC₅₀ values are resolved by:

  • Adjusting force fields (e.g., AMBER vs. CHARMM) for ligand flexibility.
  • Validating docking poses with X-ray crystallography or cryo-EM .

Stability and Reactivity

Basic: Q: How does the Boc group influence stability and reactivity? A: The Boc group:

  • Enhances stability by preventing amine oxidation.
  • Allows selective deprotection under acidic conditions (e.g., HCl/dioxane) without affecting the acetophenone core .

Advanced: Q: What deprotection conditions remove the Boc group selectively? A: Optimal conditions:

  • Mild acid : 4M HCl in dioxane (1–2 hrs, RT).
  • Monitoring : FTIR (loss of Boc C=O at ~1700 cm1^{-1}) and LC-MS (mass shift of -100 Da) .

Biological Activity and Data Contradictions

Basic: Q: What biological activities are reported for similar acetophenone-piperazine derivatives? A: Antifungal (Candida albicans MIC: 8–32 µg/mL), antioxidant (IC₅₀: 14–16 µg/mL vs. BHT), and antiviral (Dengue EC₅₀: 10 µM) activities are documented .

Advanced: Q: How are cytotoxicity discrepancies across cell lines addressed? A: Contradictory results (e.g., HeLa vs. HEK293) are analyzed by:

  • Testing mitochondrial toxicity (MTT vs. resazurin assays).
  • Adjusting serum concentration in media to account for protein binding effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone
Reactant of Route 2
Reactant of Route 2
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.